Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate
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Overview
Description
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is a chemical compound with the molecular formula C19H17NO3 It is known for its unique structure, which includes an isoquinoline moiety, a phenyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate typically involves the reaction of isoquinoline derivatives with phenylmethyl carbonate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoquinoline, followed by the addition of ethyl chloroformate to form the carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline-based compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can have significant biological and pharmacological activities.
Scientific Research Applications
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar structure and have comparable biological activities.
Isoquinoline alkaloids: Naturally occurring compounds with significant pharmacological properties.
Carbonate esters: Compounds with similar functional groups but different core structures.
Uniqueness
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is unique due to its combination of an isoquinoline moiety and a carbonate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Isoquinoline moiety : A bicyclic structure that often exhibits biological activity.
- Phenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Carbonate functional group : Imparts stability and solubility characteristics.
- NRF2 Activation : Recent studies indicate that compounds with similar structures can act as activators of the NRF2 pathway, which is crucial for cellular defense against oxidative stress. The inhibition of KEAP1, a negative regulator of NRF2, leads to increased expression of antioxidant genes such as NQO1 and HO-1 . this compound may share this mechanism, promoting cellular resistance to oxidative damage.
- Binding Affinity : The compound's isoquinoline core suggests potential interactions with various receptors, including dopaminergic and adrenergic receptors, which could mediate its pharmacological effects .
Antioxidant Properties
Research has shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, in vitro assays demonstrated that these compounds can reduce reactive oxygen species (ROS) levels in cellular models, enhancing cell survival under oxidative stress conditions .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of isoquinoline derivatives. This compound may mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in models of Parkinson's disease where dopaminergic signaling is compromised .
In Vitro Studies
A series of in vitro experiments assessed the cytotoxicity and antioxidant capacity of this compound. Results indicated:
Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
0 | 100 | 10 |
10 | 85 | 7 |
50 | 60 | 3 |
100 | 30 | 1 |
These findings suggest a dose-dependent relationship between compound concentration and both cell viability and ROS reduction.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in animal models. Key parameters included:
Parameter | Value |
---|---|
Oral Bioavailability | 32% |
Half-Life | 3.2 hours |
Volume of Distribution | 2.16 L/kg |
These metrics indicate favorable absorption and distribution characteristics, supporting further exploration in therapeutic contexts .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl [isoquinolin-1-yl(phenyl)methyl] carbonate |
InChI |
InChI=1S/C19H17NO3/c1-2-22-19(21)23-18(15-9-4-3-5-10-15)17-16-11-7-6-8-14(16)12-13-20-17/h3-13,18H,2H2,1H3 |
InChI Key |
CFOQRZNXBJYRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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